molecular formula C12H22N2O2 B14820691 Piperidin-4-yl azepane-1-carboxylate

Piperidin-4-yl azepane-1-carboxylate

Cat. No.: B14820691
M. Wt: 226.32 g/mol
InChI Key: NIWIDAWNDJOEDM-UHFFFAOYSA-N
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Description

Contextualization of Piperidin-4-yl Azepane-1-carboxylate within Drug Discovery Initiatives

This compound, identified clinically as HTL-9936, represents a targeted effort in the quest for therapies for cognitive impairments associated with neurodegenerative and psychiatric disorders. bioworld.comprnewswire.com This compound is a first-in-class, orally available, and highly selective muscarinic M1 receptor agonist that has progressed to Phase 1 clinical trials. prnewswire.comnewdrugapprovals.org Its development was driven by the long-standing hypothesis that enhancing cholinergic neurotransmission can alleviate cognitive deficits. nih.gov

The discovery of HTL-9936 was facilitated by a structure-based drug design platform, which enabled the engineering of a compound with high selectivity for the M1 receptor subtype over M2 and M3 receptors. prnewswire.com This selectivity is a critical advancement, as previous attempts to develop muscarinic agonists were often thwarted by adverse effects stemming from the non-selective activation of various muscarinic receptor subtypes. nih.gov HTL-9936 was specifically designed to improve memory and thinking abilities in patients with conditions such as Alzheimer's disease, schizophrenia, and Lewy body dementia. prnewswire.comnewdrugapprovals.org

Preclinical studies in rats demonstrated that HTL-9936 has a half-life of 0.7 hours and an oral bioavailability of 33%. bioworld.com Early clinical data from a Phase 1a study involving 84 healthy volunteers indicated that the compound was well-tolerated and demonstrated good brain penetration. firstwordpharma.comfiercebiotech.com Furthermore, preliminary evidence of enhanced brain activity, measured by electroencephalography (EEG), was observed at well-tolerated dose levels, with signals comparable to those of established cognitive enhancers. firstwordpharma.comfiercebiotech.com

Overview of Muscarinic Receptor Agonists in Neuropharmacology

Muscarinic acetylcholine (B1216132) receptors (mAChRs) are a family of G protein-coupled receptors that are pivotal in mediating the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. nih.gov There are five subtypes of muscarinic receptors, M1 through M5, each with distinct anatomical distributions and physiological roles. The M1 receptor, in particular, is highly expressed in the cerebral cortex and hippocampus, regions of the brain that are crucial for learning and memory. nih.gov

The activation of M1 receptors is a well-validated mechanism for improving cognitive function. prnewswire.com Agonists of the M1 receptor are sought after for their potential to treat the cognitive symptoms of Alzheimer's disease and schizophrenia. bioworld.com The challenge in developing such agonists has been to achieve selectivity for the M1 subtype to avoid the side effects associated with the activation of M2 and M3 receptors, which are involved in regulating cardiac and smooth muscle function, respectively. prnewswire.comnih.gov

HTL-9936 has been identified as a moderately efficacious partial agonist at the M1 receptor, with an EC50 of approximately 100 nM. nih.gov It exhibits a modest selectivity of about 7-fold for the M1 receptor over the M2 receptor and 2-fold over the M4 receptor, with no functional agonist activity at M2 and M3 receptors. nih.gov This profile suggests a therapeutic window where cognitive enhancement can be achieved with a reduced risk of peripheral side effects. firstwordpharma.comfiercebiotech.com

Significance of Piperidine (B6355638) and Azepane Scaffolds in Pharmaceutical Design

The molecular architecture of this compound is built upon two key heterocyclic scaffolds: piperidine and azepane. These structures are not merely passive frameworks but are integral to the compound's pharmacological properties.

Piperidine , a six-membered nitrogen-containing heterocycle, is a "privileged scaffold" in medicinal chemistry. Its prevalence in numerous FDA-approved drugs is a testament to its favorable characteristics, which include:

Structural Versatility : The piperidine ring can be readily functionalized at various positions, allowing for the fine-tuning of a molecule's potency, selectivity, and pharmacokinetic profile.

Physicochemical Properties : The nitrogen atom in the piperidine ring can be protonated at physiological pH, which can enhance aqueous solubility and facilitate interactions with biological targets.

Pharmacokinetic Modulation : The incorporation of a piperidine moiety can influence a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

Azepane , a seven-membered nitrogen-containing heterocycle, is also a valuable scaffold in drug design, particularly for central nervous system (CNS) targets. While less common than six-membered rings, the azepane ring offers:

Conformational Flexibility : The larger ring size provides a greater degree of conformational freedom, which can be advantageous for optimizing binding to a receptor's active site.

Novel Chemical Space : The exploration of azepane-containing structures can lead to the discovery of compounds with novel pharmacological profiles and intellectual property.

CNS Penetration : The lipophilic character of the azepane ring can contribute to a molecule's ability to cross the blood-brain barrier.

The combination of the piperidine and azepane scaffolds in HTL-9936 likely contributes to its unique profile as a selective M1 receptor agonist with favorable drug-like properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

piperidin-4-yl azepane-1-carboxylate

InChI

InChI=1S/C12H22N2O2/c15-12(14-9-3-1-2-4-10-14)16-11-5-7-13-8-6-11/h11,13H,1-10H2

InChI Key

NIWIDAWNDJOEDM-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(=O)OC2CCNCC2

Origin of Product

United States

Structural Elucidation and Stereochemical Considerations of Piperidin 4 Yl Azepane 1 Carboxylate

Formal IUPAC Nomenclature of Piperidin-4-yl Azepane-1-carboxylate and Related Analogues

The formal IUPAC name for the compound "this compound" is derived by identifying the parent acid (azepane-1-carboxylic acid) and the alcohol moiety (piperidin-4-ol) that form the ester. Therefore, the correct IUPAC nomenclature is This compound .

This core structure is part of a broader class of molecules that combine piperidine (B6355638) and azepane rings, which are significant scaffolds in pharmacology. The nomenclature of related analogues varies based on the specific substitutions and linkages between the two heterocyclic systems.

Table 1: IUPAC Nomenclature of this compound and Selected Analogues
Common or Trivial NameFormal IUPAC NameCAS NumberReference
This compoundThis compoundNot available-
Analogue 12-(Piperidin-4-yl)-N-(propan-2-yl)azepane-1-carboxamide1315366-20-1 americanelements.com
Analogue 2tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate205059-24-1 nih.gov
Analogue 31-(2-Piperidin-4-ylethyl)azepane96901-05-2 smolecule.com
Analogue 4Ethyl (S)-4-(4-((1-methylcyclobutyl)carbamoyl)piperidin-1-yl)azepane-1-carboxylate1438242-59-1 bldpharm.com

Analysis of Molecular Conformations and Isomeric Forms

The piperidine ring , a six-membered saturated heterocycle, predominantly adopts a stable chair conformation . The substituent at the C-4 position (the azepane-1-carboxylate group) can be positioned in either an axial or equatorial orientation. These two forms are diastereomers (specifically, cis/trans isomers), which can interconvert via ring flipping. The equatorial conformation is generally more energetically favorable for large substituents to minimize steric hindrance.

The azepane ring is a seven-membered saturated heterocycle characterized by significant conformational flexibility. researchgate.net Unlike the rigid piperidine chair, azepane can exist in several low-energy conformations, with the twist-chair conformation often being the most stable. nih.gov Other accessible conformations include various chair and boat forms. nih.govresearchgate.net The presence of the large carboxylate group on the nitrogen atom influences the conformational equilibrium of this ring.

Isomeric Forms: The primary isomeric considerations for this compound are:

Conformational Isomers (Rotamers): Arising from the flexible azepane ring and rotation around the single bonds of the ester linkage.

Cis/Trans Diastereomers: Based on the equatorial or axial attachment of the substituent to the C-4 position of the piperidine ring. These forms have distinct physical properties and can exhibit different biological activities.

Table 2: Conformational and Isomeric Features
Molecular FragmentPreferred Conformation(s)Key Isomeric ConsiderationsReference
Piperidine RingChairEquatorial vs. Axial substitution at C-4 (Cis/Trans isomers)-
Azepane RingFlexible; Twist-Chair is often most stable. Chair and Boat forms are also possible.Multiple low-energy conformers contribute to the overall structure. nih.govresearchgate.net
Ester Linkages-cis / s-trans rotamersRotation around C-O and C-C bonds affects overall molecular shape.-

Stereochemical Impact on Biological Activity: Enantiomeric Purity and Specificity

Stereochemistry is a critical determinant of pharmacological activity, as biological systems like receptors and enzymes are chiral. The specific three-dimensional arrangement of a molecule dictates its ability to bind to a target site. For molecules containing piperidine and azepane scaffolds, stereoisomerism can profoundly affect their biological profiles.

While specific studies directly comparing the biological activities of different stereoisomers of this compound are not detailed in available literature, the principles of medicinal chemistry strongly suggest that its activity would be stereospecific. The synthesis of diastereomerically pure azepane derivatives is an area of active research, underscoring the importance of isolating specific stereoisomers for therapeutic applications. rsc.orgresearchgate.net

Enantiomeric Purity and Specificity:

Target Binding: Different enantiomers or diastereomers of a compound can exhibit vastly different binding affinities for a biological target. One isomer may be a potent agonist or antagonist, while another may be significantly less active or even inactive.

Pharmacological Relevance: The presence of both piperidine and azepane moieties is common in compounds targeting the central nervous system, such as histamine (B1213489) H3 receptor antagonists and serotonin (B10506) reuptake inhibitors. nih.govnih.gov In such contexts, achieving high enantiomeric purity is essential to maximize therapeutic efficacy and minimize off-target effects. For example, the synthesis of specific enantiomers, such as the (S)-isomer of a related carboxylate derivative, highlights the focus on stereospecificity in drug development. bldpharm.com

The development of optically active azepane scaffolds is a key goal for creating new, biologically active compounds, as the specific stereogenic centers are crucial for interaction with biological targets. chemistryviews.org Therefore, the separation and characterization of the cis and trans isomers of this compound, along with any potential enantiomers, would be a critical step in evaluating its pharmacological potential.

Table 3: Research Findings on Stereochemistry and Activity of Related Compounds
FindingCompound ClassImplication for this compoundReference
Stereoselective synthesis is crucial for producing specific, biologically active isomers.Azepane derivatives from piperidinesDemonstrates the recognized importance of isolating single stereoisomers for pharmacological evaluation. rsc.orgresearchgate.net
Compounds with these scaffolds show activity as histamine H3 receptor ligands.Biphenyloxy-alkyl-piperidine and azepane derivativesSuggests a potential area of biological activity where stereochemistry would be critical for receptor fit. nih.gov
A specific (S)-enantiomer of a related compound has been synthesized.Ethyl (S)-4-(4-((1-methylcyclobutyl)carbamoyl)piperidin-1-yl)azepane-1-carboxylateHighlights the industry focus on single-enantiomer compounds for improved therapeutic profiles. bldpharm.com
Enantioselective synthesis of annulated azepane scaffolds is a target for developing new active pharmaceutical ingredients.Optically active [b]-annulated azepanesReinforces the principle that stereochemical purity is essential for developing novel therapeutics based on the azepane core. chemistryviews.org

Advanced Synthetic Methodologies for Piperidin 4 Yl Azepane 1 Carboxylate and Its Derivatives

Strategies for Azepane Ring Synthesis

The seven-membered azepane ring presents a notable synthetic hurdle due to unfavorable entropic factors in its formation. Consequently, a variety of innovative strategies have been developed to efficiently construct this heterocyclic core.

Ring Expansion Protocols for Azepane Formation

Ring expansion reactions provide a powerful tool for the synthesis of azepanes from more readily available smaller ring systems. These methods often involve the migration of a carbon atom to an adjacent nitrogen atom, thereby expanding the ring size.

The Schmidt reaction is a classic and effective method for the ring expansion of ketones to lactams, which can then be reduced to the corresponding cyclic amines. clockss.orgwikipedia.org In the context of azepane synthesis, cyclohexanones can be converted to seven-membered caprolactams. The reaction typically proceeds by treating the ketone with hydrazoic acid (HN₃) in the presence of a strong acid catalyst. clockss.org The regioselectivity of the nitrogen insertion can be influenced by the reaction conditions. For instance, the Schmidt reaction of 5,6,7,8-tetrahydro-2H-1-benzopyran-2-ones with trimethylsilyl (B98337) azide (B81097) or sodium azide in the presence of sulfuric acid can yield derivatives of pyrano[3,2-c]azepines and isomeric pyrano[3,2-b]azepines, with the product distribution being temperature-dependent. clockss.org

A recent development in this area is the photochemical dearomative ring expansion of nitroarenes. This process, mediated by blue light at room temperature, transforms a six-membered benzenoid framework into a seven-membered ring system, which can subsequently be hydrogenated to provide the azepane. nih.govrwth-aachen.de This strategy has been successfully applied to the synthesis of various azepane analogues of piperidine-containing drugs. nih.gov

Ring Expansion MethodStarting MaterialReagentsProductKey Features
Schmidt Reaction CyclohexanonesHydrazoic acid (HN₃), strong acidCaprolactamsClassic method, regioselectivity can be controlled. clockss.orgwikipedia.org
Photochemical Dearomatization NitroarenesBlue light, P(Oi-Pr)₃, Et₂NH3H-Azepine intermediateMild conditions, two-step synthesis to azepanes. nih.govrwth-aachen.de

Intramolecular Cyclization Approaches to Azepane Cores

Intramolecular cyclization reactions are a cornerstone of heterocyclic synthesis, offering a direct route to ring formation by joining two reactive ends of a linear precursor.

Reductive amination is a widely employed strategy for the synthesis of cyclic amines, including azepanes. nih.govresearchgate.net This method involves the formation of an imine or enamine from a dicarbonyl compound or a keto-amine, followed by its reduction in situ. For instance, the intramolecular reductive amination of a linear amino-aldehyde can lead to the formation of the azepane ring. nih.gov While effective, controlling the stereochemistry at newly formed chiral centers can be a challenge. acs.org

Brønsted acid-assisted intramolecular cyclization of unsaturated tryptamides has been demonstrated as a facile route to azepino[4,5-b]indolones. thieme-connect.de This methodology has been applied to the synthesis of the tetracyclic core of the natural product tronocarpine. thieme-connect.de

Another approach involves the silyl (B83357) aza-Prins cyclization of allylsilyl amines, which can be mediated by iron(III) salts to produce tetrahydroazepines. nih.govacs.org The choice of catalyst can influence the outcome of the reaction. nih.gov

Intramolecular Cyclization MethodPrecursor TypeReagents/CatalystsProductKey Features
Reductive Amination Amino-aldehydes/ketonesReducing agents (e.g., NaBH₃CN)AzepanesDirect cyclization, stereocontrol can be challenging. nih.govacs.org
Brønsted Acid-Assisted Cyclization Unsaturated tryptamidesBrønsted acids (e.g., (+)-CSA)Azepino[4,5-b]indolonesForms fused ring systems. thieme-connect.de
Silyl Aza-Prins Cyclization Allylsilyl amines and aldehydesIron(III) saltsTetrahydroazepinesCatalyst-dependent outcome. nih.govacs.org

Organolithium Chemistry in Azepane Functionalization

Organolithium chemistry provides a powerful platform for the functionalization of heterocyclic rings. The deprotonation of an N-protected azepane can generate a nucleophilic organolithium species, which can then be trapped with various electrophiles to introduce substituents at specific positions.

The lithiation of N-Boc-2-phenylazepane has been studied, demonstrating that treatment with butyllithium (B86547) followed by an electrophilic quench can lead to 2,2-disubstituted azepanes. thieme-connect.comresearchgate.net The efficiency of the lithiation is temperature-dependent, with complete reaction occurring at higher temperatures (e.g., -5 °C), which is attributed to the slow rate of rotation of the Boc group. thieme-connect.com The regioselectivity of the electrophilic addition can vary, with most electrophiles adding α to the nitrogen, while some, like cyanoformates and chloroformates, result in ortho-substitution on the phenyl ring. thieme-connect.comresearchgate.net

Furthermore, the asymmetric substitution of 2-lithiated N-Boc-azepine has been achieved through dynamic thermodynamic resolution using chiral diamino-alkoxide ligands, providing enantiomerically enriched 2-substituted azepanes, albeit with lower yields compared to the corresponding piperidine (B6355638) derivatives. nih.gov

Organolithium StrategySubstrateReagentsProductKey Features
Lithiation-Substitution N-Boc-2-phenylazepanen-Butyllithium, electrophiles2,2-Disubstituted azepanesTemperature-dependent lithiation, regioselectivity depends on electrophile. thieme-connect.comresearchgate.net
Dynamic Thermodynamic Resolution 2-Lithiated N-Boc-azepineChiral diamino-alkoxide ligands, electrophilesEnantioenriched 2-substituted azepanesProvides access to chiral azepanes. nih.gov

Strategies for Piperidine Ring Synthesis

The piperidine moiety is one of the most prevalent heterocyclic scaffolds in approved pharmaceuticals. nih.govresearchgate.net Consequently, a vast array of synthetic methods for its construction has been developed.

Catalytic Hydrogenation and Reduction Methods for Piperidine Moiety

The catalytic hydrogenation of pyridine (B92270) and its derivatives is the most direct and atom-economical route to the piperidine ring. dicp.ac.cnasianpubs.org This transformation typically involves the use of a heterogeneous or homogeneous catalyst and a hydrogen source.

Heterogeneous catalysts such as platinum oxide (PtO₂), rhodium on carbon (Rh/C), and ruthenium have been extensively used for pyridine hydrogenation. asianpubs.org The reaction conditions, including pressure and temperature, can often be harsh. However, recent advancements have focused on developing more efficient and milder catalytic systems. For example, the electrocatalytic hydrogenation of pyridine using a carbon-supported rhodium catalyst at ambient temperature and pressure has been demonstrated to achieve quantitative conversion to piperidine with high yield and current efficiency. nih.govresearchgate.netacs.org

Homogeneous catalysts , particularly those based on rhodium and iridium, offer alternative approaches. liv.ac.ukchemrxiv.org Transfer hydrogenation, using formic acid and its salts as the hydrogen source, provides a convenient and often milder alternative to using high-pressure hydrogen gas. dicp.ac.cnliv.ac.uk Rhodium complexes, in particular, have been shown to be efficient catalysts for the transfer hydrogenation of pyridinium (B92312) salts. dicp.ac.cnliv.ac.uk A robust iridium(III)-catalyzed ionic hydrogenation of pyridines to functionalized piperidines has also been developed, which tolerates a wide range of reducible functional groups. chemrxiv.org

Hydrogenation MethodSubstrateCatalystHydrogen SourceKey Features
Heterogeneous Catalytic Hydrogenation PyridinesPtO₂, Rh/C, RuH₂ gasTraditional method, can require harsh conditions. asianpubs.org
Electrocatalytic Hydrogenation PyridinesCarbon-supported RhodiumWater (protons)Ambient temperature and pressure, high efficiency. nih.govresearchgate.netacs.org
Homogeneous Transfer Hydrogenation Pyridinium salts[RhCp*Cl₂]₂Formic acid/triethylamineMilder conditions, avoids high-pressure H₂. dicp.ac.cnliv.ac.uk
Homogeneous Ionic Hydrogenation PyridinesIridium(III) complexH₂ gasHigh functional group tolerance. chemrxiv.org

Alkene Cyclization Reactions in Piperidine Construction

The intramolecular cyclization of substrates containing both an amino group and an alkene functionality provides a versatile strategy for the construction of the piperidine ring. nih.gov

Hydroamination , the addition of an N-H bond across a C=C double bond, is a powerful atom-economical method for forming the piperidine ring. acs.orgnih.govresearchgate.net Palladium-catalyzed intramolecular hydroamination of 1,2-dihydropyridines, generated from the partial reduction of pyridines, offers a modular route to chiral 4-aminopiperidines. acs.orgnih.gov This method exhibits a broad substrate scope and functional group compatibility. acs.org

Carboamination reactions, where both a C-C and a C-N bond are formed across an alkene, also provide an entry to substituted piperidines. Copper(II) carboxylate-promoted intramolecular carboamination of unactivated olefins has been shown to produce piperidine derivatives. nih.gov

Alkene Cyclization MethodPrecursor TypeCatalyst/PromoterProductKey Features
Palladium-Catalyzed Hydroamination 1,2-DihydropyridinesPalladium complexes4-AminopiperidinesModular synthesis, high selectivity. acs.orgnih.gov
Copper-Promoted Carboamination Amino-alkenesCopper(II) carboxylatesSubstituted piperidinesForms both C-C and C-N bonds. nih.gov

Convergent and Linear Synthesis Pathways to Piperidin-4-yl Azepane-1-carboxylate Precursors

Convergent Synthesis:

A convergent approach involves the independent synthesis of the piperidine and azepane moieties, which are then coupled in a later step. This strategy is often favored for its efficiency and the ability to readily introduce diversity by modifying either of the heterocyclic precursors. A plausible convergent synthesis could involve the reductive amination of a protected piperidone derivative with azepane. dtic.mil

One common starting material for the piperidine fragment is N-Boc-4-piperidone. dtic.mil The synthesis of this precursor is well-established. The azepane ring can be prepared through various methods, including ring-closing metathesis followed by reduction or via a Beckmann rearrangement of a corresponding cyclohexanone (B45756) oxime. researchgate.net

The key coupling step, a reductive amination, would involve the reaction of N-Boc-4-piperidone with azepane in the presence of a reducing agent such as sodium triacetoxyborohydride (B8407120) (STAB). dtic.mil This reaction proceeds through the formation of an intermediate iminium ion, which is then reduced in situ to yield the coupled product, tert-butyl 4-(azepan-1-yl)piperidine-1-carboxylate. Subsequent removal of the Boc protecting group under acidic conditions would provide a key precursor ready for carboxylation.

Linear Synthesis:

A linear synthesis, in contrast, involves the sequential construction of the molecule, building one ring upon the other. This approach can be advantageous for achieving specific stereochemical outcomes. One potential linear strategy could commence with a piperidine ring that is subsequently elaborated to include the azepane moiety.

For instance, a synthesis could start from a suitably functionalized piperidine derivative, such as a 4-aminopiperidine (B84694) derivative. This amine could then undergo a ring expansion reaction or a multi-step sequence to form the seven-membered azepane ring. While potentially longer, a linear approach can offer better control over the introduction of specific substituents at defined positions throughout the synthesis.

Strategy Key Reactions Advantages Potential Challenges
Convergent Reductive Amination, Amide CouplingHigh efficiency, modularity for diversificationCompatibility of coupling partners, potential for side reactions
Linear Cyclization, Ring ExpansionStereochemical control, stepwise introduction of functionalityLonger synthetic route, potential for lower overall yield

Derivatization and Functionalization of the this compound Scaffold

Once the core this compound scaffold is assembled, its chemical properties can be fine-tuned through various derivatization and functionalization reactions. These modifications are critical for exploring the structure-activity relationships of this class of compounds.

The carboxylate group serves as a versatile handle for a wide range of chemical transformations, allowing for the introduction of diverse functionalities.

Common modifications include:

Amide Formation: The carboxylic acid can be activated using standard coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) and then reacted with a primary or secondary amine to form the corresponding amide. cbijournal.comresearchgate.net This reaction is fundamental in peptide synthesis and allows for the introduction of a vast array of substituents. nih.gov

Esterification: The carboxylic acid can be converted to various esters by reaction with an alcohol under acidic conditions or by using esterification agents. This modification can influence the compound's lipophilicity and pharmacokinetic properties.

Reduction: The carboxylate group can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄). This alcohol can then be further functionalized, for example, through oxidation to an aldehyde or conversion to an alkyl halide.

Decarboxylation: In some cases, the complete removal of the carboxylate group might be desired, which can be achieved through decarboxylation reactions, often mediated by heat or specific catalysts.

Reaction Reagents Product Functional Group
Amide FormationEDC, HATU, AminesAmide
EsterificationAlcohols, Acid catalystEster
ReductionLiAlH₄Alcohol
DecarboxylationHeat or CatalystAlkane

Introducing substituents on the piperidine and azepane rings is another key strategy for modulating the biological activity of the parent compound.

Piperidine Ring Functionalization:

The piperidine ring can be functionalized at various positions. The synthesis can start with pre-functionalized piperidones, such as those with substituents at the 3- or 4-positions. researchgate.net Alternatively, direct C-H functionalization methods are emerging as powerful tools for the late-stage modification of the piperidine scaffold, although regioselectivity can be a challenge. mdpi.com Palladium-catalyzed C-H arylation has been shown to be effective for the selective functionalization of piperidines. acs.org Alkylation of the piperidine nitrogen is another common modification. google.com

Azepane Ring Functionalization:

The azepane ring also offers multiple sites for substitution. Synthetic strategies can employ substituted precursors to introduce functionality at specific positions. whiterose.ac.uknih.gov For instance, the synthesis of substituted azepanes can be achieved through organolithium chemistry or chemoenzymatic methods. whiterose.ac.uknih.gov The conformational flexibility of the azepane ring makes the stereoselective introduction of substituents an important consideration. lifechemicals.com

Ring Functionalization Strategy Example Reaction
Piperidine Use of substituted starting materialsSynthesis from 3-substituted piperidin-4-ones
C-H FunctionalizationPalladium-catalyzed arylation
N-AlkylationReaction with alkyl halides
Azepane Use of substituted precursorsSynthesis from chiral amino alcohols
Organometallic approachesLithiation followed by reaction with electrophiles

In Vitro Pharmacological Profiling and Biological Target Interactions

Muscarinic Receptor Binding and Functional Assays

The piperidine-azepine scaffold has been instrumental in the development of selective M1 muscarinic receptor agonists. This structural motif allows for an extended and stable binding mode within the M1 receptor, engaging with both major and minor binding pockets. nih.gov

Compounds featuring the piperidine-azepine core have demonstrated significant potency as M1 receptor agonists. For instance, the racemic compound 6, a key derivative, exhibited sub-micromolar potency in calcium assays with an EC50 of 79 nM. nih.gov Another related compound, HTL-9936, which also contains a piperidinyl-azepine structure, acts as a moderately efficacious partial agonist at the M1 mAChR, with an EC50 of approximately 100 nM and efficacy ranging from 45–75% compared to acetylcholine (B1216132). nih.gov

M1 Receptor Agonism and Potency of Related Piperidine-Azepane Derivatives
CompoundAssay TypeParameterValueReference
Racemic Compound 6Calcium AssayEC5079 nM nih.gov
HTL-9936Functional AssayEC50~100 nM nih.gov
HTL-9936Functional AssayEfficacy (vs. ACh)45–75% nih.gov

A critical aspect of the pharmacological profile of piperidine-azepane derivatives is their selectivity for the M1 receptor over other muscarinic subtypes. This selectivity is crucial for minimizing the cholinergic side effects associated with non-selective muscarinic agonists.

Racemic Compound 6, for example, showed no detectable agonist activity at M2 and M3 receptors and had a tenfold lower potency at the M4 receptor, with an EC50 of 794 nM. nih.gov Similarly, HTL-9936 displayed a modest selectivity of approximately 7-fold for the M1 receptor over the M2 receptor and a two-fold selectivity over the M4 receptor. nih.gov Notably, HTL-9936 did not exhibit functional agonist activity at human M2 and M3 mAChRs. nih.gov

Functional Selectivity of Piperidine-Azepane Derivatives at Muscarinic Receptor Subtypes
CompoundReceptor SubtypeActivity/Potency (EC50)Selectivity vs. M1Reference
Racemic Compound 6M2No detectable agonist activity- nih.gov
M3No detectable agonist activity- nih.gov
M4794 nM10-fold nih.gov
HTL-9936M2No functional agonist activity~7-fold nih.gov
M3No functional agonist activity- nih.gov
M4-2-fold nih.gov

While many piperidine-azepane derivatives act as orthosteric agonists, the broader field of muscarinic receptor modulation also includes allosteric mechanisms. Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site where acetylcholine binds. nih.gov This can lead to a modulation of the affinity and/or efficacy of the orthosteric ligand. For the M1 receptor, positive allosteric modulators (PAMs) have been a key area of research. nih.gov While specific allosteric modulation mechanisms for piperidin-4-yl azepane-1-carboxylate are not detailed in the provided information, the development of M1-selective PAMs like BQCA highlights the potential for this mode of action in structurally related compounds. nih.gov

Off-Target Profiling and Cross-Reactivity Studies

To ensure a favorable therapeutic profile, it is important to assess the cross-reactivity of new chemical entities with other biological targets. For compounds containing azepane and piperidine (B6355638) moieties, off-target interactions with monoamine transporters (dopamine, norepinephrine, and serotonin (B10506) transporters) are a consideration. nih.gov While specific off-target profiling data for this compound is not available, studies on related azepane derivatives have been conducted. For example, certain biphenyloxy-alkyl derivatives of piperidine and azepane have been evaluated for their binding properties at the human histamine (B1213489) H3 receptor, demonstrating the potential for these scaffolds to interact with other G protein-coupled receptors. nih.gov

Enzyme Inhibition Assays for Related Azepane and Piperidine Derivatives

The piperidine scaffold is present in a number of enzyme inhibitors, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors. nih.gov For instance, various benzimidazole-based pyrrole/piperidine hybrids have been synthesized and shown to possess AChE and BuChE inhibitory activities, with IC50 values in the micromolar range. mdpi.com While these compounds are structurally distinct from this compound, these findings indicate the potential for piperidine-containing molecules to interact with enzymatic targets.

Cellular Assays for Downstream Signaling Pathway Activation

Activation of the M1 muscarinic receptor by an agonist initiates a cascade of intracellular signaling events. A common method to assess this is through calcium mobilization assays. The binding of an agonist to the M1 receptor, which is a Gq-coupled receptor, leads to the activation of phospholipase C, resulting in the production of inositol (B14025) triphosphate (IP3) and a subsequent increase in intracellular calcium levels. The potency data for racemic compound 6 (EC50 of 79 nM) was determined using such a calcium assay, directly demonstrating the activation of this downstream signaling pathway. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Systematic Exploration of Substituent Effects on Azepane Ring Activity

The azepane ring, a seven-membered saturated heterocycle, offers a flexible scaffold that can be modified to influence biological activity. lifechemicals.com The conformational diversity of substituted azepanes is often a determining factor in their bioactivity. lifechemicals.com Therefore, introducing specific substituents can bias the ring into a preferred conformation, which is crucial for effective drug design. lifechemicals.com

Studies on related azepane sulfonamides as 11β-HSD1 inhibitors have demonstrated that substitutions at the 4-position of the azepane ring can lead to highly potent compounds. nih.gov For instance, SAR studies resulted in the discovery of a compound with an IC₅₀ of 3.0 nM, highlighting the sensitivity of this position to substitution. nih.gov While direct data on Piperidin-4-yl azepane-1-carboxylate is limited, principles from analogous systems suggest that exploration of substituents at various positions on the azepane ring is a viable strategy for modulating potency and selectivity. The introduction of functional groups that can form specific interactions, such as hydrogen bonds or hydrophobic contacts with a target receptor, is a key consideration.

Modification on Azepane Ring Observed Effect on Activity Reference Compound Class
Substitution at 4-positionSignificant increase in potencyAzepane sulfonamides nih.gov
Introduction of specific substituentsBiases ring conformation, affecting bioactivityGeneral substituted azepanes lifechemicals.com
Ring expansion from piperidine (B6355638)Creates diastereomerically pure azepane derivativesAzepane derivatives rsc.orgresearchgate.net

Impact of Substituent Modifications on the Piperidine Moiety

The piperidine moiety is a common pharmacophore in numerous biologically active compounds and its structural modification is a well-established strategy for optimizing ligand affinity and selectivity. researchgate.netnih.gov

In the context of P2Y₁₄R antagonists, replacing the piperidine with a more rigid, bridged structure like a quinuclidine (B89598) was well-tolerated, maintaining good binding affinity. nih.gov Further exploration with various bridged systems, including 2-azanorbornanes, nortropanes, and isoquinuclidines, showed that these modifications caused only minor differences in affinity, suggesting a high degree of tolerance for substitution at this part of the molecule. nih.gov Notably, the pure (S,S,S) 2-azanorbornane enantiomer displayed a threefold higher affinity than its corresponding enantiomer, underscoring the importance of stereochemistry. nih.gov

For sigma₁ receptor ligands based on N-(1-benzylpiperidin-4-yl)phenylacetamide, substitutions on the N-benzyl group of the piperidine ring were explored. nih.gov Halogen substitutions generally increased affinity for sigma₂ receptors while maintaining similar affinity for sigma₁ receptors. nih.gov The introduction of electron-donating groups like OH, OMe, or NH₂ resulted in moderate affinity for sigma₁ receptors but weak affinity for sigma₂ receptors. nih.gov These findings indicate that modifications to the piperidine nitrogen substituent can fine-tune both potency and selectivity.

Modification on Piperidine Moiety Observed Effect on Activity/Selectivity Reference Compound Class
Replacement with bridged systems (e.g., quinuclidine, 2-azanorbornane)Maintained or slightly altered binding affinity, indicating tolerance for bulk. nih.govP2Y₁₄R Antagonists nih.gov
Halogen substitution on N-benzyl groupIncreased affinity for sigma₂ receptors. nih.govSigma₁ Receptor Ligands nih.gov
Electron-donating group on N-benzyl groupModerate sigma₁ affinity, weak sigma₂ affinity. nih.govSigma₁ Receptor Ligands nih.gov
Introduction of 4-hydroxypiperidineServed as an effective starting point for optimization of CCR5 antagonists.CCR5 Antagonists

Role of Inter-Ring Linkers and Their Influence on Ligand-Receptor Engagement

For melanin-concentrating hormone 1 receptor (MCH1) antagonists, arylacetamide and propionylamino groups served as linkers connecting a piperidine ring to an aryl moiety. researchgate.net These replacements for a dihydropyrimidinone moiety were designed to improve pharmacokinetic properties while maintaining receptor affinity. researchgate.netnih.gov Similarly, in a series of sigma₁ receptor ligands, an N-(1-benzylpiperidin-4-yl)phenylacetamide structure was studied, where the acetamide (B32628) group acts as the linker. nih.gov The length and flexibility of this linker are crucial; studies on related piperidine-based ligands showed that a one-carbon chain (n=1) between a sulfonyl group and a piperidine ring was optimal for high affinity compared to linkers with zero or two carbons. nih.gov

Bioisosteric replacement of linkers, such as substituting an amide with a triazole or a trifluoroethylamine, is a common strategy to improve metabolic stability while preserving geometry and hydrogen bonding characteristics. pressbooks.pub

Linker Type / Modification Influence on Ligand-Receptor Engagement Reference Compound Class
Arylacetamide LinkerViable replacement for other moieties, improving pharmacokinetic profiles. researchgate.netMCH1 Antagonists researchgate.netnih.gov
Acetamide LinkerCentral to high-affinity binding. nih.govSigma₁ Receptor Ligands nih.gov
Carbon Chain Length (n=1)Optimal length for high affinity in certain series. nih.govSigma₁ Receptor Ligands nih.gov

Chiral Recognition and Diastereomeric Influence on Pharmacological Profiles

Chirality plays a crucial role in the interaction between a ligand and its receptor, often leading to significant differences in pharmacological activity between enantiomers or diastereomers. The introduction of stereocenters in the this compound scaffold can profoundly impact its biological profile.

In a study of bridged piperidine analogues as P2Y₁₄R antagonists, stereochemistry was a key determinant of affinity. nih.gov The synthesis of stereochemically unambiguous products was ensured by using enantiomeric precursors. nih.gov The pure (S,S,S) 2-azanorbornane derivative, 15 (MRS4738) , exhibited a threefold higher affinity for the receptor than its corresponding enantiomer, 16 . nih.gov This demonstrates that the receptor's binding pocket can distinguish between stereoisomers, with one enantiomer adopting a more favorable conformation for binding. Similarly, in a series of MCH1 receptor antagonists, the (S)-enantiomer of a propionylamino derivative, (S)-6b , was reported to have a reasonable pharmacokinetic profile. researchgate.net

These findings highlight the importance of controlling stereochemistry during synthesis and evaluating individual stereoisomers to identify the most active and selective compounds.

Compound/Series Chiral Feature Influence on Pharmacological Profile
Bridged Piperidine Analogues nih.gov(S,S,S) vs. other enantiomersThe (S,S,S) 2-azanorbornane enantiomer showed 3-fold higher affinity for the P2Y₁₄R. nih.gov
MCH1 Antagonists researchgate.net(S)-enantiomerThe (S)-enantiomer of an aryl-propionylamino derivative showed good bioavailability. researchgate.net

Correlations between Structural Features and Metabolic Stability

Metabolic stability is a critical property that influences the in vivo efficacy and duration of action of a drug candidate. Structure-property relationship (SPR) studies aim to identify structural features that are prone to metabolic degradation and modify them to enhance stability in relevant biological matrices like plasma and human liver microsomes.

High lipophilicity is often associated with increased metabolic liability. researchgate.net In the development of CCR2 antagonists, structural modifications aimed at decreasing lipophilicity and basicity resulted in an improved profile by reducing inhibition of the hERG cardiac ion channel. nih.gov A common strategy to improve metabolic stability is the introduction of fluorine atoms at positions susceptible to oxidation by cytochrome P450 enzymes. pressbooks.pub

In a series of dopamine (B1211576) transporter (DAT) inhibitors, the bioisosteric replacement of a piperazine (B1678402) ring with aminopiperidines or piperidine amines was explored specifically to improve metabolic instability observed in the parent series. nih.gov This strategy proved successful, yielding lead compounds with both moderate to high DAT affinities and enhanced metabolic stability in rat liver microsomes. nih.gov Similarly, for 1,4-diazepane compounds, which suffered from low metabolic stability, various strategies were employed to identify compounds with good stability in liver microsomes. nih.gov

These examples underscore a clear correlation: specific structural motifs can be identified as metabolic "hotspots," and targeted modifications, such as introducing blocking groups (e.g., fluorine) or performing bioisosteric replacements of labile moieties (e.g., piperazine to piperidine), can significantly improve metabolic stability. pressbooks.pubnih.gov

Structural Feature / Modification Impact on Metabolic Stability Reference Compound Class
Decreased Lipophilicity/BasicityImproved metabolic profile and reduced hERG liability. nih.govCCR2 Antagonists nih.gov
Introduction of Fluorine AtomsBlocks metabolic oxidation, improving stability. pressbooks.pubGeneral Medicinal Chemistry pressbooks.pub
Piperazine to Aminopiperidine ReplacementImproved metabolic stability in rat liver microsomes. nih.govDopamine Transporter Inhibitors nih.gov

Mechanistic Insights into Receptor Activation and Signaling Pathways

Biophysical Characterization of Ligand-Receptor Interactions

No studies detailing the binding kinetics of Piperidin-4-yl azepane-1-carboxylate to any specific biological target have been identified. Key biophysical parameters such as the association rate constant (k_on), dissociation rate constant (k_off), and equilibrium dissociation constant (K_d) or inhibition constant (K_i) remain uncharacterized. Without this fundamental data, a quantitative understanding of the compound's affinity and residence time at its putative receptor is not possible.

Elucidation of Conformational Changes Induced by this compound Binding

Information regarding the structural impact of this compound binding to a receptor is absent from the scientific record. Research employing techniques such as X-ray crystallography, cryo-electron microscopy (cryo-EM), or various spectroscopic methods would be necessary to elucidate the specific conformational shifts a receptor undergoes upon ligand binding. Such studies are crucial for understanding the molecular basis of receptor activation or inhibition.

Investigation of G-Protein Coupling and Downstream Effector Activation

The specific G-protein coupling profile and subsequent downstream signaling pathways activated or inhibited by this compound have not been reported. It is unknown whether this compound acts as an agonist, antagonist, or inverse agonist at any G-protein coupled receptor (GPCR). Consequently, there is no data on its influence on second messenger systems, such as cyclic AMP (cAMP), inositol (B14025) phosphates, or intracellular calcium levels.

Analysis of Receptor Dimerization or Oligomerization Modulation

There is no available research on the effects of this compound on the dimerization or oligomerization of any receptor. Whether the compound promotes or disrupts the formation of receptor homomers or heteromers is a critical aspect of its potential mechanism of action that remains to be explored.

Preclinical Efficacy Studies in Animal Models of Neurological Disorders

Evaluation of Cognitive Enhancing Effects in Rodent Models of Dementia (e.g., Alzheimer's disease models)

No studies were identified that evaluated the cognitive-enhancing effects of Piperidin-4-yl azepane-1-carboxylate in established rodent models of dementia, such as those mimicking Alzheimer's disease. Research in this area would typically involve assessing the compound's ability to improve learning and memory deficits in these models through various behavioral tests.

Assessment of Neuroprotection and Synaptic Plasticity Modulation

There is currently no available research on the potential neuroprotective effects or the modulation of synaptic plasticity by this compound. Such studies would investigate whether the compound can protect neurons from damage or enhance the connections between them, which are crucial for cognitive function.

Behavioral Pharmacology for Memory and Learning Paradigms

No data from behavioral pharmacology studies investigating the impact of this compound on memory and learning paradigms were found. These studies are essential for understanding a compound's potential to treat cognitive dysfunction.

Pharmacokinetic and Pharmacodynamic Correlations in Preclinical Species

Information regarding the pharmacokinetic and pharmacodynamic properties of this compound in preclinical species is not available in the public domain. Understanding these correlations is a critical step in drug development, as it links the concentration of the drug in the body to its observed effects.

Future Research Directions and Translational Perspectives

Design and Synthesis of Next-Generation Piperidin-4-yl Azepane-1-carboxylate Analogues with Enhanced Specificity

The design of next-generation analogues hinges on a deep understanding of structure-activity relationships (SAR). For the this compound scaffold, future design strategies will likely focus on systematic modifications at several key positions to optimize binding affinity and selectivity for specific biological targets. Drawing from SAR studies on related piperidine-containing compounds, substitutions on the piperidine (B6355638) ring and modifications of the linking carboxylate can significantly influence receptor interactions. nih.govresearchgate.net For instance, the introduction of various substituents on the piperidine's nitrogen or at other positions on the ring can modulate lipophilicity and hydrogen bonding capacity, which are critical for target engagement. nih.gov

The synthesis of these complex analogues will require advanced chemical strategies. Recent breakthroughs in heterocyclic chemistry offer a robust toolkit for creating diverse libraries of these compounds. Methods like dearomative ring expansion of nitroarenes provide a novel two-step pathway to complex azepanes from simple starting materials. nih.gov Furthermore, stereoselective and regioselective synthesis via piperidine ring expansion can yield diastereomerically pure azepane derivatives, which is crucial as stereochemistry often dictates biological activity. rsc.orgresearchgate.net The development of stereocontrolled methods will be paramount for accessing specific enantiomers and diastereomers for biological evaluation. researchgate.net

Table 1: Advanced Synthetic Strategies for Piperidine and Azepane Scaffolds
Synthetic StrategyDescriptionKey AdvantagesReference
Photochemical Dearomative Ring ExpansionConverts simple nitroarenes into seven-membered azepane ring systems using blue light, followed by hydrogenolysis.Access to complex azepanes from simple precursors in two steps. nih.gov
Piperidine Ring ExpansionExpands a pre-existing piperidine ring to form an azepane derivative.Offers high stereoselectivity and regioselectivity. rsc.org
Reductive Amination of DicarbonylsCyclization of dicarbonyl compounds with an amine via hydrogenation to form azacycles.Versatile method for creating N-aryl piperidines and azepanes. mdpi.com
Intramolecular Radical C–H AminationEnantioselective cyanidation followed by reductive cyclization to form chiral piperidines.Allows for the asymmetric synthesis of complex chiral structures. nih.gov
Oxidative Ring Opening/ClosingCleavage of a cycloalkene followed by a ring-closing reductive amination to form functionalized azaheterocycles.Provides stereocontrolled access to functionalized piperidines and azepanes. researchgate.net

Exploration of Polypharmacology within Azepane-Piperidine Chemical Space

Polypharmacology, the ability of a single compound to interact with multiple biological targets, is an increasingly important concept in drug discovery, particularly for complex diseases like those affecting the central nervous system (CNS). nih.gov The azepane-piperidine scaffold is a prime candidate for exhibiting such multi-target activity due to its structural complexity and resemblance to endogenous ligands. Computational tools are becoming indispensable for predicting potential off-target interactions and identifying opportunities for beneficial polypharmacology. acs.org For example, target prediction platforms can analyze a novel structure based on its similarity to known bioactive compounds, helping to prioritize screening efforts against a range of receptors, transporters, and enzymes. acs.org

A systematic exploration of the azepane-piperidine chemical space is necessary to map out these interactions. nih.govnih.gov By creating and screening a library of analogues against a broad panel of CNS-related targets, researchers can build a comprehensive polypharmacological profile. This approach can uncover unexpected therapeutic applications and provide a more complete understanding of a compound's mechanism of action. A flexible scaffold-based cheminformatics approach could be employed, where the molecule's conformation is modeled in different receptor binding pockets to predict its activity as an agonist or antagonist at multiple sites. nih.gov This strategy could lead to the rational design of multifunctional drugs with optimized efficacy and side-effect profiles for complex multifactorial diseases.

Application of Advanced Synthetic Methodologies for Scalable and Enantioselective Production

Transitioning a promising compound from laboratory-scale synthesis to industrial production requires robust, scalable, and cost-effective chemical processes. For chiral molecules like this compound and its analogues, achieving high enantiomeric purity is critical. Advanced methodologies such as asymmetric catalysis are central to this effort. Catalytic hydrogenation of pyridine (B92270) precursors and intramolecular amination reactions are established methods for producing enantioenriched piperidines. nih.gov These methods often rely on chiral catalysts that can deliver the desired stereoisomer in high yield and purity.

For large-scale synthesis, efficiency and safety are paramount. The development of synthetic routes that minimize the number of steps, avoid hazardous reagents, and utilize stable intermediates is a key focus. beilstein-journals.org Techniques such as iron-catalyzed reductive amination of amino acids can provide efficient pathways to key heterocyclic intermediates like piperidines and azepanes. nih.gov Furthermore, adapting these reactions to flow chemistry systems can offer significant advantages in terms of safety, reproducibility, and scalability compared to traditional batch processing. The continuous nature of flow synthesis allows for better control over reaction parameters, leading to higher yields and purities, which are essential for manufacturing pharmaceutical-grade compounds.

Table 2: Comparison of Catalytic Systems for Enantioselective Synthesis
Catalyst TypeReactionAdvantagesChallengesReference
Chiral Gold(I) ComplexOxidative amination of alkenesHigh efficiency for difunctionalization of double bonds.Cost of catalyst, sensitivity to air/moisture. nih.gov
Chiral Copper(II) CatalystAsymmetric cyanidation of aminesEnables synthesis of specific chiral aminonitriles as precursors.Requires subsequent cyclization step. nih.gov
Nickel(OTf)₂ / dcypeTransfer hydrogenation of anilines with diolsEffective for N-aryl piperidine and azepane synthesis.High reaction temperatures may be required. mdpi.com
Organocatalysts (e.g., Perhydroindolic Acid)Asymmetric Domino ReactionsMetal-free, environmentally benign, generates complexity quickly.Catalyst loading can be high, may require specific substrates. researchgate.net

Integration of Omics Technologies for Comprehensive Biological Response Profiling

To fully understand the biological effects of novel this compound analogues, an integrated "omics" approach is essential. These high-throughput technologies, including proteomics and metabolomics, provide a global snapshot of the molecular changes within cells or organisms following compound administration. nih.govmdpi.commdpi.com This systems-level view is crucial for identifying the primary target, uncovering off-target effects, and elucidating the compound's mechanism of action. nih.gov

Chemical proteomics, for instance, is a powerful tool for target deconvolution. nih.goveuropeanreview.orgresearchgate.net In this approach, an analogue of the parent compound is modified with a reactive group or an affinity tag. This "probe" can then be used to isolate its binding partners from a complex biological sample, such as a cell lysate. The captured proteins are subsequently identified using mass spectrometry, revealing direct molecular targets. nih.gov Concurrently, metabolomics can be used to analyze changes in the levels of small-molecule metabolites (e.g., lipids, amino acids, nucleotides). This provides a functional readout of the downstream consequences of target engagement, helping to map the metabolic pathways perturbed by the compound. nih.govnih.gov Together, these omics strategies offer an unbiased, comprehensive profile of a drug's biological activity, which is invaluable for lead optimization and predicting potential toxicities.

Development of Novel Preclinical Models for Disease State Mimicry

The successful translation of a drug candidate from the lab to the clinic depends heavily on the predictive power of preclinical models. For compounds targeting CNS disorders, which are a likely application for piperidine-azepane structures, it is critical to use models that accurately replicate the complex pathophysiology of the human disease. medicilon.com While traditional animal models have been useful, there is a growing need for more sophisticated models that better mimic specific aspects of human neurological conditions. nih.govresearchgate.netnih.gov

Future research should focus on developing and utilizing novel preclinical models tailored to the specific targets identified for this compound analogues. This could involve the use of genetically engineered mouse models that express a human version of the drug target or carry a disease-causing mutation. mdpi.com For rare CNS cancers or genetically defined neurological disorders, patient-derived xenograft (PDX) models, where tumor cells from a patient are implanted into immunodeficient mice, can provide a more clinically relevant testing platform. researchgate.net In addition to in vivo models, advanced in vitro systems like organoids or "disease-in-a-dish" models using patient-derived induced pluripotent stem cells (iPSCs) can be used for higher-throughput screening and mechanistic studies, helping to bridge the gap between preclinical and clinical outcomes. nih.gov

Q & A

Q. How can researchers optimize the synthetic yield of piperidin-4-yl azepane-1-carboxylate derivatives?

  • Methodological Answer : Synthetic optimization requires systematic variation of reaction conditions. Key parameters include solvent polarity (e.g., dichloromethane vs. THF), temperature (room temperature vs. reflux), and catalyst selection (e.g., palladium-based catalysts for coupling reactions). For example, ethyl 1-benzoylpiperidine-4-carboxylate synthesis achieved 75% yield under reflux in ethanol with a 1:1.2 molar ratio of reactants . Reaction monitoring via TLC or HPLC is critical to identify intermediate stability and byproduct formation.

Q. What analytical techniques are recommended for characterizing this compound purity and structure?

  • Methodological Answer : Use orthogonal analytical methods:
  • HPLC with UV detection (λ = 254 nm) for purity assessment (>98% as per GLPBIO standards) .
  • NMR (¹H and ¹³C) to confirm backbone integrity, e.g., distinguishing piperidine ring protons (δ 1.4–2.8 ppm) from azepane carbamate groups .
  • Mass spectrometry (MS) for molecular ion verification (e.g., [M+H]+ peaks matching theoretical values) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H313/H333 hazards) .
  • Ventilation : Use fume hoods to avoid inhalation; compounds like 4-anilino-1-Boc-piperidine require P95 respirators in powder form .
  • Storage : Store at 2–8°C in airtight containers, away from strong oxidizers (e.g., peroxides) .

Q. How does pH or temperature affect the stability of this compound in solution?

  • Methodological Answer : Stability studies should include:
  • pH titration : Test buffered solutions (pH 3–9) at 25°C, monitoring degradation via HPLC. For example, tert-butyl derivatives degrade rapidly below pH 4 due to carbamate hydrolysis .
  • Thermal stability : Accelerated aging at 40°C for 14 days; compounds like 1-acetyl-4-piperidinecarboxylic acid show <5% decomposition under inert atmospheres .

Advanced Research Questions

Q. How can researchers resolve contradictions between observed bioactivity and computational predictions for this compound analogs?

  • Methodological Answer : Discrepancies often arise from solvation effects or protein flexibility. Mitigation strategies:
  • Molecular Dynamics (MD) Simulations : Run 100-ns trajectories to account for receptor conformational changes (e.g., opioid receptor binding pocket dynamics) .
  • Free Energy Perturbation (FEP) : Calculate binding affinity differences between predicted and experimental analogs .
  • Experimental Validation : Use SPR (surface plasmon resonance) to measure binding kinetics and compare with docking scores .

Q. What experimental designs are suitable for studying the metabolic pathways of this compound in vivo?

  • Methodological Answer :
  • Isotope Labeling : Synthesize ¹⁴C-labeled analogs and track metabolites in rodent plasma/tissues via LC-MS/MS .
  • CYP450 Inhibition Assays : Use human liver microsomes to identify enzymes (e.g., CYP3A4) responsible for oxidation .
  • Bile Duct Cannulation : Collect bile to detect glucuronide conjugates, a common Phase II metabolite .

Q. How can researchers address data variability in cytotoxicity assays for this compound derivatives?

  • Methodological Answer : Variability sources include cell line heterogeneity and compound solubility. Solutions:
  • Normalization : Use internal controls (e.g., cisplatin for IC50 calibration) .
  • Solubility Optimization : Pre-dissolve compounds in DMSO (<0.1% final concentration) and confirm via dynamic light scattering (DLS) .
  • Statistical Models : Apply ANOVA with post-hoc Tukey tests to compare replicates across multiple batches .

Q. What strategies validate the selectivity of this compound analogs for target receptors?

  • Methodological Answer :
  • Radioligand Binding Assays : Compete analogs against [³H]naloxone in opioid receptor subtypes (μ, κ, δ) .
  • Off-Target Screening : Use panels like Eurofins Cerep’s SafetyScreen44 to assess activity against 44 unrelated receptors .
  • Cryo-EM : Resolve compound-receptor complexes at <3 Å resolution to confirm binding poses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.